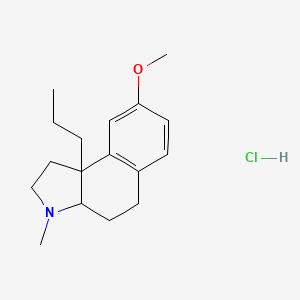
1,2,3a,4,5,9b-Hexahydro-8-methoxy-3-methyl-9b-propyl-3H-benz(e)indole, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3a,4,5,9b-Hexahydro-8-methoxy-3-methyl-9b-propyl-3H-benz(e)indole, hydrochloride is a synthetic organic compound that belongs to the indole family. Indoles are a class of heterocyclic compounds that are widely studied for their diverse biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3a,4,5,9b-Hexahydro-8-methoxy-3-methyl-9b-propyl-3H-benz(e)indole, hydrochloride typically involves multi-step organic reactions. The starting materials often include substituted benzene derivatives and indole precursors. Common synthetic routes may involve:
Friedel-Crafts Alkylation: Introduction of alkyl groups to the benzene ring.
Methoxylation: Introduction of methoxy groups using reagents like dimethyl sulfate or methanol in the presence of a base.
Cyclization: Formation of the indole ring through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. Key considerations include reaction efficiency, yield optimization, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the production process.
化学反応の分析
Types of Reactions
1,2,3a,4,5,9b-Hexahydro-8-methoxy-3-methyl-9b-propyl-3H-benz(e)indole, hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of functional groups using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism of action of 1,2,3a,4,5,9b-Hexahydro-8-methoxy-3-methyl-9b-propyl-3H-benz(e)indole, hydrochloride involves its interaction with specific molecular targets and pathways. These may include:
Receptor Binding: Interaction with specific receptors in the body, leading to modulation of biological pathways.
Enzyme Inhibition: Inhibition of key enzymes involved in disease processes.
Signal Transduction: Modulation of cellular signaling pathways that regulate various physiological functions.
類似化合物との比較
Similar Compounds
1,2,3,4-Tetrahydro-9b-methyl-3H-benz(e)indole: A structurally similar compound with different substituents.
8-Methoxy-3-methyl-1,2,3,4-tetrahydro-9b-propyl-3H-benz(e)indole: Another compound with similar core structure but different functional groups.
Uniqueness
1,2,3a,4,5,9b-Hexahydro-8-methoxy-3-methyl-9b-propyl-3H-benz(e)indole, hydrochloride is unique due to its specific combination of functional groups and its potential biological activities. Its unique structure may confer distinct properties and applications compared to other similar compounds.
特性
CAS番号 |
32920-32-4 |
|---|---|
分子式 |
C17H26ClNO |
分子量 |
295.8 g/mol |
IUPAC名 |
8-methoxy-3-methyl-9b-propyl-2,3a,4,5-tetrahydro-1H-benzo[e]indole;hydrochloride |
InChI |
InChI=1S/C17H25NO.ClH/c1-4-9-17-10-11-18(2)16(17)8-6-13-5-7-14(19-3)12-15(13)17;/h5,7,12,16H,4,6,8-11H2,1-3H3;1H |
InChIキー |
IOYDUIOQGARLLC-UHFFFAOYSA-N |
正規SMILES |
CCCC12CCN(C1CCC3=C2C=C(C=C3)OC)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


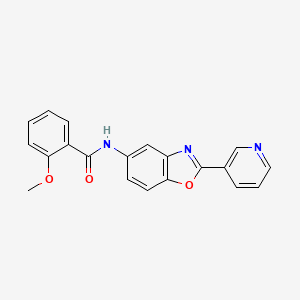
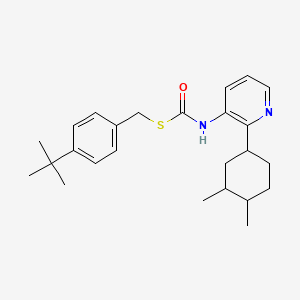
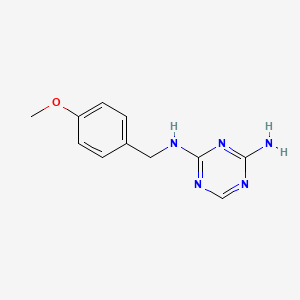
![[2-(Diphenylmethoxy)ethyl]trimethylammonium bromide](/img/structure/B13823214.png)
![Ethyl 2-{[(4-fluoroanilino)carbonyl]amino}-2',4-bithiophene-3-carboxylate](/img/structure/B13823225.png)
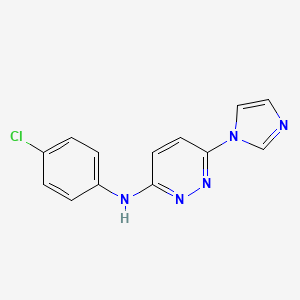
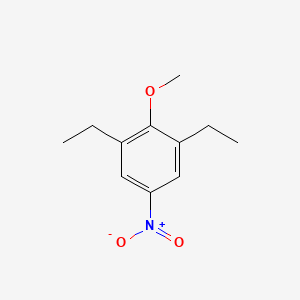
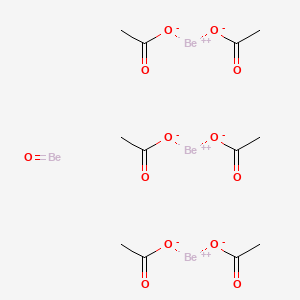
![4-[4-Amino-5-(2,6-difluoro-benzoyl)-thiazol-2-ylamino]-benzoic Acid](/img/structure/B13823235.png)



![3-(4-{[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]amino}phenyl)propanoic acid](/img/structure/B13823264.png)
![9,10-Anthracenedione, 1-amino-4-[(4-methylphenyl)amino]-](/img/structure/B13823293.png)
